(2S)-2-bromo-1-phenylpropan-1-one
Description
(2S)-2-Bromo-1-phenylpropan-1-one (CAS: Not explicitly provided in evidence; synonyms include α-bromopropiophenone and 2-bromopropiophenone ) is a chiral brominated aromatic ketone. Its molecular formula is C₉H₉BrO, featuring a phenyl group attached to a propan-1-one backbone with a bromine atom at the C2 position in the (S)-configuration.
Properties
CAS No. |
100679-76-3 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(2S)-2-bromo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
WPDWOCRJBPXJFM-ZETCQYMHSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)Br |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Synonyms |
1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
- Structure : Features a 4-methylphenyl group and a conjugated double bond at C2–C3 .
- Key Differences :
- The presence of a double bond increases electrophilicity at the α-carbon, enhancing reactivity in Michael additions.
- The 4-methyl substituent on the phenyl ring may improve steric hindrance, reducing nucleophilic attack compared to the parent compound.
- Applications: Limited data in evidence, but structural features suggest utility in crystallography and materials science .
2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one
5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide
- Structure : A sulfonamide derivative with a methoxy group at the 2-position of the benzene ring .
- Key Differences :
- The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- The methoxy group directs electrophilic substitution to specific positions on the aromatic ring.
- Applications: Potential use in pharmaceuticals due to sulfonamide’s bioactivity .
Comparative Data Table
Research Findings and Trends
- Reactivity : The (2S)-enantiomer’s stereochemistry is critical for asymmetric synthesis, while racemic mixtures (e.g., ’s R/S forms) may exhibit reduced specificity in biological systems.
- Electronic Effects : Electron-withdrawing groups (e.g., Br) increase electrophilicity, whereas electron-donating groups (e.g., methylsulfanyl) modulate reaction pathways .
- Biological Activity : Brominated ketones are prioritized in drug discovery for their ability to undergo nucleophilic substitution, enabling covalent binding to biological targets .
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